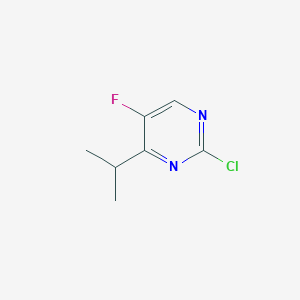
2-Chloro-5-fluoro-4-isopropyl-pyrimidine
Descripción general
Descripción
2-Chloro-5-fluoropyrimidine is a fluorinated building block . It can be used as a starting material for the preparation of various compounds, such as 5-fluoro-2-amino pyrimidines . It’s also used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of 2-chloro-5-fluoropyrimidine involves adding 2,4-Dichloro-5-fluoropyrimidine and reducing metal powder to the solvent, stirring to raise the temperature to the reaction temperature, slowly adding acid dropwise, and keeping the temperature until the reaction is completed .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-fluoropyrimidine has been determined . Weak but significant interactions like C–H O, C–H F and p–p are involved in the stability of the structure .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used in the Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst . It’s also used in the preparation of potent deoxycytidine kinase inhibitors .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyrimidine has an empirical formula of C4H2ClFN2, a CAS Number of 62802-42-0, and a molecular weight of 132.52 . It has a refractive index n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Quantum Chemical Calculations and Molecular Docking
Pyrimidine derivatives, including those with a structure similar to 2-Chloro-5-fluoro-4-isopropyl-pyrimidine, have significant roles in medicinal and pharmaceutical applications. The study by Gandhi et al. (2016) focused on the crystal structure and molecular docking of a pyrimidine derivative, revealing insights into its stability and intermolecular interactions through Hirshfeld surface analysis and quantum chemical calculations (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Biological Activity
The synthesis and biological activity of pyrimidine derivatives, including fluorinated compounds, have been explored. For instance, Wang et al. (2004) studied the synthesis of 5-Fluorotubercidin, a derivative of pyrimidine, assessing its biological activities in various assays (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Probing DNA and RNA Structures
Puffer et al. (2009) researched the application of 5-fluoro pyrimidines in probing DNA and RNA secondary structures using 19F NMR spectroscopy. This approach helps in understanding the equilibrium characteristics of bistable DNA and RNA oligonucleotides (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Anti-HIV Properties
Siddiqui et al. (1992) investigated the anti-HIV properties of 2'-fluoro-2',3'-dideoxyarabinofuranosylpyrimidines, offering insights into the potential use of pyrimidine derivatives in anti-AIDS drug development (Siddiqui, Driscoll, Marquez, Roth, Shirasaka, Mitsuya, Barchi, & Kelley, 1992).
Anti-inflammatory and Analgesic Properties
Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities, showcasing the versatility of pyrimidine structures in medicinal chemistry (Muralidharan, Raja, & Deepti, 2019).
Biosynthesis of Floxuridine
Rivero et al. (2012) described a bioprocess for obtaining floxuridine, a 5-halogenated pyrimidine nucleoside, demonstrating the potential of pyrimidine derivatives in biotechnological applications (Rivero, Britos, Lozano, Sinisterra, & Trelles, 2012).
Mecanismo De Acción
Pyrimidines, including 2-Chloro-5-fluoropyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Direcciones Futuras
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines, including 2-Chloro-5-fluoropyrimidine, are ongoing . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2/c1-4(2)6-5(9)3-10-7(8)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERSDRQKVAOYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

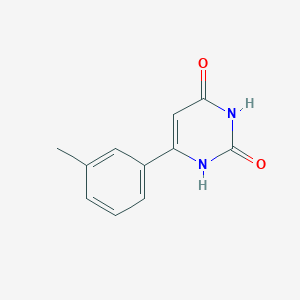

![1-[3-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1466085.png)
![1-[4-Chloro-3-(2,2,2-trifluoroethoxy)-phenyl]-piperazine](/img/structure/B1466087.png)
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
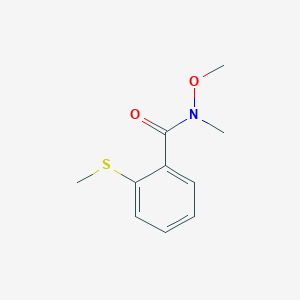
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
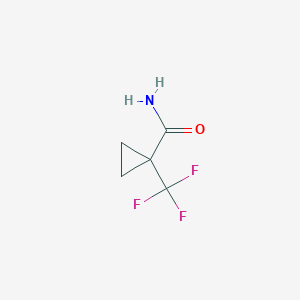
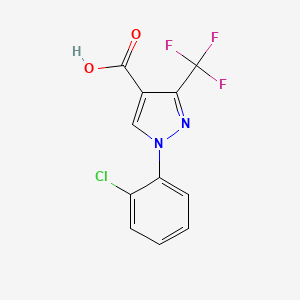
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)
![1-[4-(3-Aminopyrrolidin-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1466100.png)
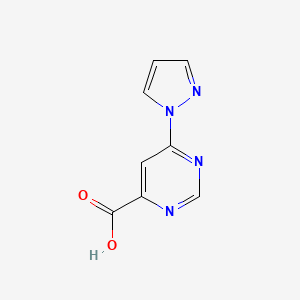
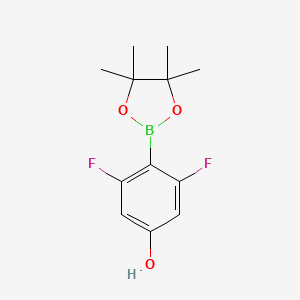
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-acetic acid methyl ester](/img/structure/B1466104.png)